molecular formula C20H24N4O2S B3200736 N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)pentanamide CAS No. 1019095-51-2

N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)pentanamide

Cat. No.: B3200736
CAS No.: 1019095-51-2
M. Wt: 384.5 g/mol
InChI Key: ODSVBNOSUBIMIF-UHFFFAOYSA-N
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Description

N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)pentanamide is a heterocyclic compound featuring a pyrazole-thiazole core with a 4-ethoxyphenyl substituent on the thiazole ring and a pentanamide chain at the pyrazole N1 position. This structure is analogous to bioactive compounds targeting enzymes or receptors in medicinal chemistry, particularly in anti-inflammatory or antimicrobial contexts .

Properties

IUPAC Name

N-[2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2S/c1-4-6-7-19(25)22-18-12-14(3)23-24(18)20-21-17(13-27-20)15-8-10-16(11-9-15)26-5-2/h8-13H,4-7H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSVBNOSUBIMIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)pentanamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Thiazole Ring: This can be achieved by reacting 4-ethoxyphenyl isothiocyanate with α-bromoacetophenone under basic conditions to form the thiazole ring.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate β-diketone.

    Coupling Reactions: The thiazole and pyrazole intermediates are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Final Amidation: The final step involves the amidation reaction where the coupled intermediate is reacted with pentanoyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)pentanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)pentanamide involves its interaction with specific molecular targets. The thiazole and pyrazole rings can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Compounds with modifications to the aryl group on the thiazole ring exhibit distinct physicochemical and biological properties:

Compound Name Aryl Substituent Key Properties
Target Compound 4-ethoxyphenyl Moderate lipophilicity; electron-donating ethoxy group enhances π-π interactions
N-(...-3-methyl-1H-pyrazol-5-yl)acetamide 4-nitrophenyl Electron-withdrawing nitro group increases polarity, reducing membrane permeability
Compound 6 in 4-ethoxyphenyl Similar to target compound but with benzamide chain; higher crystallinity
Compound 5 in 4-methoxyphenyl Shorter alkoxy chain reduces lipophilicity compared to ethoxy

Key Findings :

  • Nitro-substituted analogs, while polar, may face reduced cellular uptake due to excessive polarity .

Alkyl Chain Length in Amide Moieties

The length of the alkyl chain in the amide group significantly impacts solubility and pharmacokinetics:

Compound Name Amide Chain Molecular Weight LogP (Predicted)
Target Compound Pentanamide (C₅) ~413.5 g/mol 3.8
N-(...-3-methyl-1H-pyrazol-5-yl)acetamide Acetamide (C₂) ~341.4 g/mol 2.5
Compound in Pentanamide (C₅) ~479.5 g/mol 4.1

Key Findings :

  • Shorter chains (e.g., acetamide) favor aqueous solubility, suitable for intravenous formulations .

Core Heterocyclic Modifications

Variations in the central heterocyclic scaffold influence steric and electronic interactions:

Compound Name Core Structure Biological Relevance
Target Compound Pyrazole-thiazole Dual heterocycles enable multi-target activity
Compound in Triazole-thiazole Triazole’s hydrogen-bonding capacity enhances target binding
Compound 18a in Pyrazole-thiophene Thiophene’s aromaticity alters electron distribution

Key Findings :

  • Pyrazole-thiazole cores are versatile in medicinal chemistry due to their planar structure and ability to engage in hydrogen bonding .
  • Triazole-containing analogs () may exhibit stronger enzyme inhibition due to additional hydrogen-bonding sites .

Key Findings :

  • Thiourea intermediates (e.g., in ) require precise stoichiometry to avoid byproducts .
  • Higher yields in acetamide derivatives (82%) vs. pentanamide analogs (77%) suggest chain length impacts reaction efficiency .

Biological Activity

N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)pentanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluation, and mechanisms of action, drawing on diverse sources.

Chemical Structure and Synthesis

The compound features several functional groups, including a thiazole ring, a pyrazole ring, and an amide linkage. The synthesis typically involves multi-step organic reactions:

  • Formation of Thiazole Ring : This can be achieved by reacting 4-ethoxyphenyl isothiocyanate with α-haloketones under basic conditions.
  • Formation of Pyrazole Ring : Synthesized through the reaction of hydrazine derivatives with β-diketones or β-ketoesters.
  • Coupling with Pentanamide : The final step involves coupling the pyrazole and thiazole intermediates with a pentanamide moiety.

Anticancer Activity

Recent studies have investigated the anticancer potential of similar pyrazole derivatives, which may provide insights into the activity of this compound. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)
5oMCF-72.13
5oSiHa4.34
5oPC-34.46

These results indicate that compounds featuring thiazole and pyrazole moieties can effectively inhibit cancer cell proliferation .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Cyclooxygenase (COX) : This could lead to reduced inflammation and pain relief.
  • Antitumor Mechanisms : Similar compounds have been shown to disrupt microtubule formation, leading to cell cycle arrest at the G2/M phase, which is crucial for cancer treatment .

Case Studies

A notable case study involved the synthesis and evaluation of related pyrazole derivatives that demonstrated promising results against various tumor cell lines. The study employed MTT assays to determine cytotoxicity, revealing selectivity towards cancer cells while sparing normal cells .

Q & A

Q. What are the common synthetic routes for synthesizing N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)pentanamide, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves multi-step heterocyclic coupling reactions. Key intermediates include:

  • 4-(4-ethoxyphenyl)thiazole-2-carboxylic acid derivatives for thiazole ring formation.
  • 3-methyl-1H-pyrazole-5-amine for pyrazole core functionalization.
  • Pentanoic acid derivatives for amide bond formation.

A representative pathway involves:

Cyclocondensation : Reacting thiourea derivatives with α-haloketones to form the thiazole ring .

Diazotization : Introducing substituents via diazonium salt intermediates (e.g., coupling with hydrazine derivatives) .

Amide Coupling : Using pentanoyl chloride or activated esters (e.g., HATU/DCC) for final amide bond formation .

Q. Key Considerations :

  • Solvent-free microwave-assisted cyclization improves yield and reduces reaction time .
  • Catalysts like fly-ash:PTS enhance regioselectivity in thiazole formation .

Q. Which spectroscopic methods are most reliable for characterizing this compound, and what diagnostic peaks should researchers expect?

Methodological Answer:

  • FT-IR :

    • N-H stretch : ~3250–3300 cm⁻¹ (amide).
    • C=O stretch : ~1650–1680 cm⁻¹ (amide).
    • C-O-C stretch : ~1250 cm⁻¹ (ethoxy group) .
  • ¹H/¹³C NMR :

    • Pyrazole protons : δ 6.2–6.8 ppm (C-5 proton).
    • Ethoxyphenyl group : δ 1.3–1.5 ppm (CH₃), δ 4.0–4.2 ppm (OCH₂).
    • Amide protons : δ 8.0–8.5 ppm (exchangeable) .
  • LCMS/HRMS :

    • Molecular ion peak [M+H]⁺ at m/z corresponding to the molecular formula (C₂₃H₂₅N₃O₂S).
    • Fragmentation patterns confirm thiazole and pyrazole moieties .

Validation : Cross-reference with X-ray crystallography (if available) for absolute configuration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when introducing different substituents during the synthesis of analogs?

Methodological Answer: Discrepancies in yields often arise from steric/electronic effects of substituents. Systematic approaches include:

Parameter Optimization Strategy Example
Solvent Polarity Use DMF for polar intermediates; toluene for non-polar.Higher yields in DMF for amide bonds .
Catalyst Screening Test Brønsted acids (e.g., PTS) vs. Lewis acids (e.g., ZnCl₂).Fly-ash:PTS improves cyclization .
Temperature Control Microwave vs. conventional heating.Microwave reduces side reactions (e.g., 70% → 85% yield) .

Q. Data Analysis :

  • Use ANOVA to compare yields across substituents (e.g., electron-withdrawing vs. donating groups).
  • Monitor intermediates via TLC/HPLC to identify bottlenecks .

Q. What computational strategies are effective in predicting the binding affinity of this compound with biological targets?

Methodological Answer:

  • Molecular Docking :

    • Software: AutoDock Vina, Schrödinger Suite.
    • Targets: Enzymes with thiazole/pyrazole-binding pockets (e.g., kinases, cyclooxygenase).
    • Key Interactions: Hydrogen bonding with amide groups; π-π stacking with aromatic rings .
  • Molecular Dynamics (MD) Simulations :

    • Simulate ligand-protein stability over 100 ns (GROMACS/AMBER).
    • Analyze RMSD/RMSF to assess binding stability .

Case Study :
Docking of analogous compounds (e.g., triazole derivatives) into COX-2 showed ΔG = -9.2 kcal/mol, correlating with experimental IC₅₀ values .

Q. How does the electronic nature of substituents on the thiazole ring influence the compound's pharmacokinetic properties?

Methodological Answer: Structure-Activity Relationship (SAR) Guidelines :

Substituent Electronic Effect Impact on PK Example
4-Ethoxyphenyl Electron-donating (+M)↑ Lipophilicity (logP = 3.2)Improved membrane permeability .
4-Chlorophenyl Electron-withdrawing (-I)↑ Metabolic stability (t₁/₂ = 8.2 h)Reduced CYP450 oxidation .
Pyridinyl Polarizable π-system↑ Solubility (LogS = -3.1)Enhanced aqueous solubility .

Q. Experimental Validation :

  • In vitro assays : Measure logP (shake-flask), solubility (HPLC), and metabolic stability (microsomal assays) .
  • In silico Tools : Use SwissADME or QikProp for predictive modeling .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The thiazole ring’s electron-deficient C-2 position facilitates nucleophilic attack. Key mechanisms:

SNAr (Nucleophilic Aromatic Substitution) :

  • Requires electron-withdrawing groups (e.g., -NO₂) to activate the ring.
  • Example: Reaction with hydrazine yields pyrazole derivatives (70–85% yield) .

Thioether Formation :

  • React with thiourea derivatives under basic conditions (K₂CO₃/EtOH).
  • Monitor via ¹H NMR for δ 3.8–4.2 ppm (SCH₂) .

Contradiction Analysis :
Conflicting reports on regioselectivity (C-2 vs. C-4 substitution) can arise from solvent polarity. Polar aprotic solvents (e.g., DMF) favor C-2 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)pentanamide
Reactant of Route 2
Reactant of Route 2
N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)pentanamide

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